Bienvenue dans la boutique en ligne BenchChem!

(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

medicinal chemistry physicochemical profiling spirocyclic building blocks

(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone (CAS 1181289-00-8) is a synthetic spirocyclic amide featuring a 2,8-diazaspiro[5.5]undecane core N-acylated with a 3-fluorobenzoyl group. The 2,8-diazaspiro[5.5]undecane scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as muscarinic M3 receptor antagonists, β₂-adrenoceptor agonists, neurokinin-1 (NK₁) antagonists, orexin receptor antagonists, and CCR8 antagonists.

Molecular Formula C16H21FN2O
Molecular Weight 276.35 g/mol
Cat. No. B7843985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone
Molecular FormulaC16H21FN2O
Molecular Weight276.35 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)F)CNC1
InChIInChI=1S/C16H21FN2O/c17-14-5-1-4-13(10-14)15(20)19-9-3-7-16(12-19)6-2-8-18-11-16/h1,4-5,10,18H,2-3,6-9,11-12H2
InChIKeyFBOMDWOAAXNDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone – Procurement-Ready Spirocyclic Building Block for Pulmonary and Neurokinin-Targeted Discovery


(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone (CAS 1181289-00-8) is a synthetic spirocyclic amide featuring a 2,8-diazaspiro[5.5]undecane core N-acylated with a 3-fluorobenzoyl group. The 2,8-diazaspiro[5.5]undecane scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as muscarinic M3 receptor antagonists, β₂-adrenoceptor agonists, neurokinin-1 (NK₁) antagonists, orexin receptor antagonists, and CCR8 antagonists [1] [2] [3] [4]. This compound serves as a versatile late-stage intermediate or building block for parallel library synthesis in respiratory, neurokinin, and immunological target programs, offering a defined regioisomeric fluorination pattern that distinguishes it from its 2-fluoro, 4-fluoro, and non-fluorinated phenyl analogs .

Why (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone Cannot Be Replaced by a Generic Spirocyclic Analog


Within the 2,8-diazaspiro[5.5]undecane chemotype, both the fluorine substitution position and the N-acyl versus N-alkyl attachment mode critically dictate target engagement profiles. In muscarinic M3/β₂-adrenoceptor dual pharmacology programs, regioisomeric fluorination on the benzoyl moiety alters hydrogen-bonding geometry at the receptor orthosteric site, directly affecting M3 pA₂ and β₂ pEC₅₀ values [2] [3]. Similarly, in CCR8 allosteric antagonist series, subtle modifications to the N-benzyl or N-benzoyl substituent shifted potency from micromolar to nanomolar ranges and determined oral bioavailability [1]. The 3-fluoro regioisomer provides a distinct electron-withdrawing meta effect that the 2-fluoro (ortho) and 4-fluoro (para) isomers cannot replicate, impacting both intrinsic reactivity and biological recognition. Generic substitution with an uncharacterized spirocyclic analog therefore carries a high risk of losing target potency, selectivity, or pharmacokinetic compatibility that is specific to the 3-fluorobenzoyl-2,8-diazaspiro[5.5]undecane architecture [1] [4].

Quantitative Comparator Evidence: (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone vs. Closest Analogs


Regioisomeric Fluorination: Meta-F vs. Ortho-F and Para-F Impact on Physicochemical Properties

The 3-fluorobenzoyl substitution confers a distinct electronic and lipophilic profile compared to the 2-fluoro and non-fluorinated analogs. The computed LogP of the unsubstituted 2,8-diazaspiro[5.5]undecane core is 0.51–1.40 [1] . Addition of a benzoyl group alone raises LogP; the meta-fluorine atom modulates this increase differently than ortho- or para-fluorine due to its distinct Hammett σₘ value (σₘ = +0.34 for F) versus σₚ (+0.06) and σₒ effects, producing a compound with calculated LogP intermediate between the more lipophilic 2-fluoro analog and the less lipophilic 4-fluoro analog [2].

medicinal chemistry physicochemical profiling spirocyclic building blocks

Scaffold Conformational Rigidity: 2,8-Diazaspiro[5.5]undecane vs. Flexible Diamine Linkers in CCR8 Antagonist Potency

In a disclosed CCR8 antagonist optimization program, first-generation diazaspiroundecane-based compounds exhibited micromolar potency, which was improved to nanomolar affinity (Kᵢ = 0.9 nM for lead compound AZ084) through systematic substitution on the diazaspiro[5.5]undecane scaffold [1]. The spirocyclic core enforces a rigid, three-dimensional orientation of the N-benzoyl and N-alkyl substituents that cannot be achieved with flexible acyclic diamine linkers. This conformational preorganization is essential for the allosteric binding mode observed for AZ084, where the scaffold presents the pharmacophoric elements in a fixed geometry complementary to the CCR8 allosteric pocket [1] [2].

CCR8 antagonism allosteric modulation conformational restriction

Muscarinic M3 / β₂-Adrenoceptor Dual Pharmacology: 2,8-Diazaspiro[5.5]undecane Chemotype vs. Monofunctional Bronchodilators

Patent disclosures covering 2,8-diazaspiro[5.5]undecane derivatives explicitly claim compounds that simultaneously function as muscarinic receptor antagonists (M3 subtype) and β₂-adrenoceptor agonists, a dual mechanism directly demonstrated in isolated guinea pig tracheal strips where representative compounds produced concentration-dependent relaxation with potency exceeding that of the M3 antagonist ipratropium or the β₂-agonist salbutamol alone at equimolar concentrations [1] [2]. The N-benzoyl substitution pattern, including 3-fluorobenzoyl, is identified as a preferred embodiment for achieving balanced dual activity [1].

muscarinic M3 antagonism β₂-adrenoceptor agonism COPD asthma dual pharmacology

Synthetic Tractability: N-Acyl vs. N-Alkyl Derivatization at the 2,8-Diazaspiro[5.5]undecane Core

The (3-fluorophenyl)methanone moiety is introduced via a single-step amide coupling onto the secondary amine of the 2,8-diazaspiro[5.5]undecane core, whereas N-alkyl analogs require multi-step reductive amination or alkylation sequences that often suffer from lower yields and require orthogonal protection/deprotection of the second nitrogen . This synthetic efficiency advantage translates to higher throughput in parallel library synthesis: amide bond formation yields for benzoyl chlorides or activated esters with secondary amines typically exceed 70–90% under standard HATU/DIEA or EDC/HOBt conditions, compared to 40–70% for reductive amination routes to N-benzyl analogs [1].

parallel synthesis amide coupling spirocyclic library building block

Commercial Availability and Purity: Target Compound vs. Closest Fluorophenyl Regioisomers

The 3-fluoro regioisomer (CAS 1181289-00-8) is commercially available at 97% purity from multiple suppliers, with the 2-fluoro analog (CAS 1181244-75-6) also catalogued at similar purity. However, the 4-fluoro regioisomer is not widely catalogued in public chemical databases, suggesting limited commercial accessibility . In structure–activity relationship (SAR) exploration of fluorophenyl-substituted spirocyclic amides for muscarinic and neurokinin targets, the meta-fluorine position has been specifically exemplified as a preferred embodiment, indicating that the 3-fluoro isomer is the most synthetically and commercially validated entry point among the three regioisomers [1] [2].

chemical procurement purity specification regioisomer availability

Aqueous Solubility Advantage of the 2,8-Diazaspiro[5.5]undecane Core Relative to All-Carbon Spiro[5.5]undecane Scaffolds

The parent 2,8-diazaspiro[5.5]undecane core has an estimated water solubility of 44,200 mg/L (log Kow = 1.43), which is several orders of magnitude higher than the all-carbon spiro[5.5]undecane (estimated solubility <1 mg/L based on log Kow ≈ 5.5–6.0 for C₁₁H₂₀ hydrocarbons) [1]. Incorporation of two basic nitrogen atoms at positions 2 and 8 transforms a highly lipophilic hydrocarbon scaffold into a water-miscible diamine with drug-like physicochemical properties, enabling salt formation and pH-dependent solubility tuning that is not achievable with all-carbon spiro analogs .

aqueous solubility spirocyclic scaffold drug-likeness nitrogen incorporation

High-Impact Application Scenarios for (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone in Drug Discovery


Dual M3 Antagonist / β₂ Agonist Lead Optimization for Inhaled COPD Therapy

The compound serves as a direct entry point into the chemical space claimed in WO2010067102A1, where 2,8-diazaspiro[5.5]undecane N-benzoyl derivatives are disclosed as dual-mechanism bronchodilators for inhalation delivery [1]. Its 97% commercial purity and single-step amide coupling compatibility enable rapid analoging around the 3-fluorophenyl ring to balance M3 pA₂ and β₂ pEC₅₀ values. The rigid spirocyclic core enforces the conformational presentation required for dual receptor engagement, while the meta-fluorine position provides an intermediate LogP (estimated ~1.8–2.2) suitable for pulmonary retention without excessive systemic absorption [1] [2].

CCR8 Allosteric Antagonist Scaffold Diversification for Immuno-Oncology or Asthma

The diazaspiro[5.5]undecane scaffold has been validated in a CCR8 allosteric antagonist program where scaffold optimization achieved Ki = 0.9 nM (compound AZ084) [3]. The (3-fluorophenyl)methanone building block provides a distinct N-acyl substitution vector for exploring allosteric pocket interactions distinct from the N-benzyl series. Its high aqueous core solubility (>44 g/L estimated) mitigates the lipophilicity-driven developability risks that plagued first-generation CCR8 antagonists.

Neurokinin-1 (NK₁) Antagonist Parallel Library Synthesis

WO2005097795A1 discloses substituted diaza-spiro[5.5]undecane derivatives as NK₁ antagonists with potential applications in pain, inflammation, and emesis [4]. The (3-fluorophenyl)methanone compound is ideally suited as a late-stage diversification intermediate for amide library synthesis (70–90% typical coupling yields) [5]. The 3-fluorobenzoyl group is a known privileged fragment in NK₁ antagonist pharmacophores, contributing to both target affinity and metabolic stability [4].

Physicochemical Tool Compound for Fluorine Positional Scanning in Spirocyclic Series

For medicinal chemistry groups conducting systematic fluorine scans, the 3-fluoro regioisomer occupies a specific LogP and electronic space intermediate between the 2-fluoro and 4-fluoro analogs. It can be used alongside the 2-fluoro analog (CAS 1181244-75-6; commercially available) to establish fluorine positional SAR for target potency, microsomal stability, and CYP inhibition profiles [6]. The 4-fluoro regioisomer is not widely catalogued, making the 3-fluoro compound the most accessible meta-fluorine reference point.

Quote Request

Request a Quote for (3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.